
2-Propanone, 1,1-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1-bis(4-methoxyphenyl)-, also known as 4,4’-Dimethoxybenzophenone, is an organic compound with the molecular formula C17H18O3. It is a derivative of benzophenone, where two methoxy groups are attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-bis(4-methoxyphenyl)- can be achieved through several methods. One common method involves the Friedel-Crafts acylation of anisole (4-methoxyphenyl) with acetone (propanone) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Anisole reacts with acetone in the presence of AlCl3.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1,1-bis(4-methoxyphenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1,1-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Propanone, 1,1-bis(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,1-bis(4-methoxyphenyl)- involves its interaction with various molecular targets. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound without methoxy groups.
4-Methoxybenzophenone: A derivative with a single methoxy group.
4,4’-Dihydroxybenzophenone: A derivative with hydroxyl groups instead of methoxy groups.
Uniqueness
2-Propanone, 1,1-bis(4-methoxyphenyl)- is unique due to the presence of two methoxy groups, which enhance its reactivity and potential applications. The methoxy groups can influence the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its analogs.
Propriétés
Numéro CAS |
101544-53-0 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1,1-bis(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O3/c1-12(18)17(13-4-8-15(19-2)9-5-13)14-6-10-16(20-3)11-7-14/h4-11,17H,1-3H3 |
Clé InChI |
QHGVPLQZIPXTFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


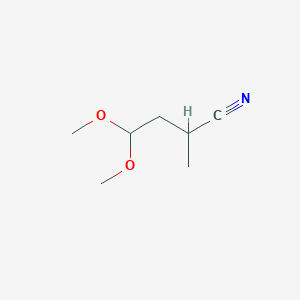
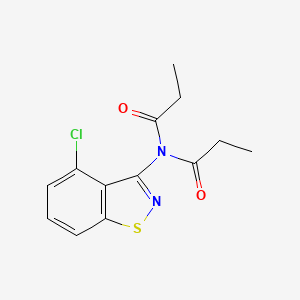
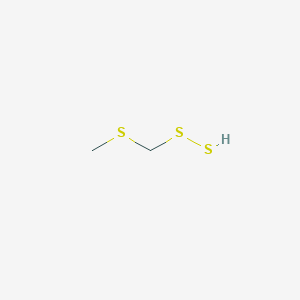

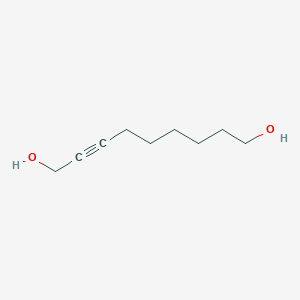

![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


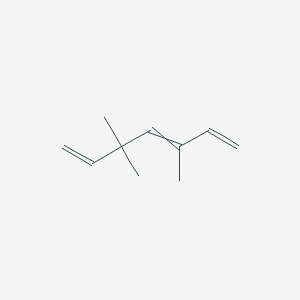

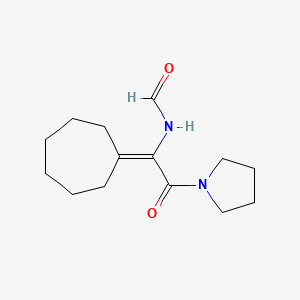
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)
